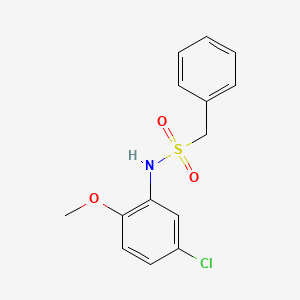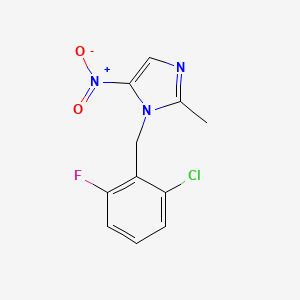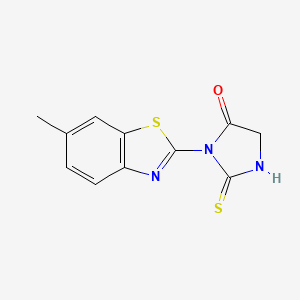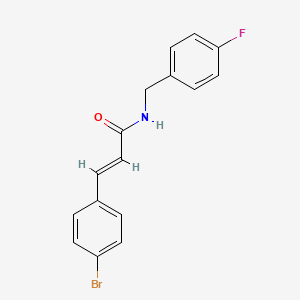![molecular formula C16H20N2O3 B5848873 N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5848873.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide, also known as CYT387, is a small molecule inhibitor that targets Janus Kinases (JAKs). It was first synthesized in 2007 by Celgene Corporation and has since been extensively studied for its potential therapeutic applications.
作用机制
N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide is a selective inhibitor of JAK1 and JAK2, which are proteins that play a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAK1 and JAK2, N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide blocks the downstream signaling of these proteins, leading to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide has been shown to increase the production of red blood cells, which may have therapeutic applications in the treatment of anemia.
实验室实验的优点和局限性
One of the main advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide is its selectivity for JAK1 and JAK2. This allows for more targeted inhibition of these proteins, reducing the risk of off-target effects. However, N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide has also been shown to have limitations in lab experiments. For example, it has been shown to have poor solubility in water, which can make it difficult to administer in vivo. In addition, it has been shown to have a short half-life, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for the study of N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide. One potential area of research is the development of more effective formulations of N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide that address its solubility and half-life limitations. Another potential area of research is the investigation of N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide in combination with other drugs for the treatment of various diseases. Finally, there is a need for further research into the long-term safety and efficacy of N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide, particularly in the context of chronic diseases.
合成方法
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide involves a multi-step process that begins with the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(1-cyclohexen-1-yl)ethylamine to form the amide. The resulting product is purified using column chromatography to yield N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide as a white solid.
科学研究应用
N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects. It has been studied in vitro and in vivo for the treatment of various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.
属性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-14(8-5-9-15(12)18(20)21)16(19)17-11-10-13-6-3-2-4-7-13/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDABXJLBCWPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5848799.png)

![6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5848804.png)


![N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)

![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)

![7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5848858.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)

